molecular formula C19H22N6O2 B10951714 1-ethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide

1-ethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10951714
M. Wt: 366.4 g/mol
InChI Key: LAYQHJXPVINSTM-UHFFFAOYSA-N
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Description

1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex heterocyclic compound featuring a pyrazole core. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its intricate structure, is of significant interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. . Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may employ continuous flow reactors and automated systems to scale up the synthesis while maintaining consistency and efficiency .

Chemical Reactions Analysis

1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrazole derivatives.

Mechanism of Action

The mechanism by which 1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole core can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar compounds to 1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives with varying substituents. These compounds share the pyrazole core but differ in their functional groups, leading to differences in their chemical and biological properties . Some similar compounds include:

  • 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones
  • 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
  • 5-Aminopyrazoles

The uniqueness of 1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-N-PHENETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

1-ethyl-4-[(2-methylpyrazole-3-carbonyl)amino]-N-(2-phenylethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H22N6O2/c1-3-25-13-15(22-18(26)16-10-12-21-24(16)2)17(23-25)19(27)20-11-9-14-7-5-4-6-8-14/h4-8,10,12-13H,3,9,11H2,1-2H3,(H,20,27)(H,22,26)

InChI Key

LAYQHJXPVINSTM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)NC(=O)C3=CC=NN3C

Origin of Product

United States

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